Filimarisin, a term derived from the context of filoviral infections, refers to the potential therapeutic agents that target these infections. Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are known for causing severe hemorrhagic fevers with high mortality rates. The development of effective treatments against these pathogens is of significant interest in the field of infectious diseases. One such promising agent is apilimod, a phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) inhibitor, which has shown efficacy in blocking filoviral entry and infection1.
Apilimod's mechanism of action is primarily as an entry inhibitor for filoviruses. It prevents the release of the viral genome into the cytoplasm, thereby inhibiting the initiation of replication. The compound achieves this by blocking the trafficking of EBOV virus-like particles (VLPs) to endolysosomes that contain Niemann-Pick C1 (NPC1), the intracellular receptor for EBOV. Instead, VLPs accumulate in early endosome antigen 1-positive endosomes. Notably, apilimod does not affect bulk endosome acidification, the activity of cathepsins B and L, or cholesterol export from endolysosomes, indicating a specific interaction with PIKfyve1.
The primary application of apilimod is in the field of infectious diseases as a therapeutic agent against filoviral infections. Its potency has been demonstrated in cell lines such as Huh 7, Vero E6, and primary human macrophage cells, with a particularly notable effect in macrophages. Given its tolerability in humans, as evidenced by phase 2 clinical trials, and its relatively unexplored mechanism of entry inhibition, apilimod is a candidate for further exploration in therapeutic regimens for treating filoviral infections1.
While the provided data does not include case studies, the research suggests that apilimod's mechanism could be leveraged in the development of novel therapeutic strategies against filoviruses. Its ability to inhibit viral entry without affecting other cellular processes could minimize potential side effects, making it a valuable addition to the arsenal against these deadly pathogens1.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4